2-Fluorobenzene-1,4-diol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluorobenzene-1,4-diol can be synthesized through several methods. One common method involves the hydroxylation of 2-fluorophenol. This process typically involves the use of dipotassium peroxodisulfate and sodium hydroxide in water at room temperature, followed by acidification with hydrochloric acid and purification through column chromatography .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-Fluorobenzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form fluorinated cyclohexanediols.
Substitution: It can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium amide in liquid ammonia are employed.
Major Products:
Oxidation: Fluoroquinones.
Reduction: Fluorinated cyclohexanediols.
Substitution: Various substituted hydroquinones depending on the nucleophile used.
Scientific Research Applications
2-Fluorobenzene-1,4-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated aromatic compounds.
Biology: It is studied for its potential biological activity and interactions with enzymes.
Medicine: It is explored for its potential use in pharmaceuticals, particularly in the development of drugs with fluorinated aromatic moieties.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-fluorobenzene-1,4-diol involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The presence of the fluorine atom can enhance the compound’s stability and alter its reactivity, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Hydroquinone: The parent compound without the fluorine atom.
4-Fluorobenzene-1,2-diol: A positional isomer with the fluorine atom at a different position.
2-Chlorobenzene-1,4-diol: A similar compound with a chlorine atom instead of fluorine.
Uniqueness: 2-Fluorobenzene-1,4-diol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and altered reactivity compared to its non-fluorinated counterparts. This makes it particularly useful in the synthesis of fluorinated aromatic compounds and in applications requiring specific chemical behaviors.
Properties
IUPAC Name |
2-fluorobenzene-1,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FO2/c7-5-3-4(8)1-2-6(5)9/h1-3,8-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMXWZYFIFOCBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342436 | |
Record name | 2-fluorobenzene-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55660-73-6 | |
Record name | 2-fluorobenzene-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 55660-73-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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